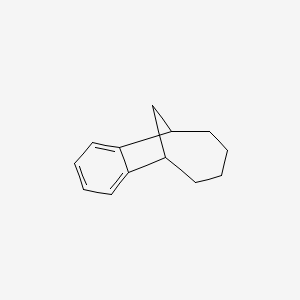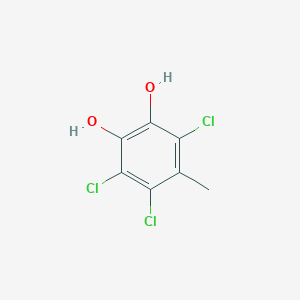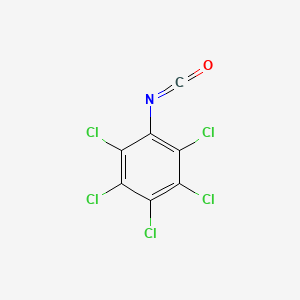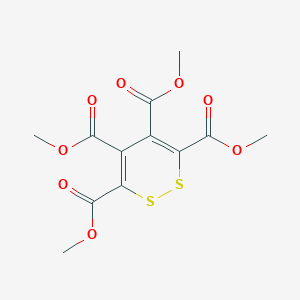
2,3-Dihydro-1,2-oxaphosphole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-1,2-oxaphosphole is a heterocyclic compound containing both oxygen and phosphorus atoms in its ring structure. This compound belongs to the class of organophosphorus compounds, which are known for their diverse applications in organic synthesis, pharmaceuticals, and agriculture. The unique combination of oxygen and phosphorus in the ring structure imparts distinct chemical properties to this compound, making it a valuable compound in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3-Dihydro-1,2-oxaphosphole can be synthesized through several methods. One common approach involves the reaction of 2-ethoxy-2,3-dihydro-1,2-oxaphosphole 2-oxide with organomagnesium compounds. Another method involves the reaction of triphenylphosphine with dialkyl acetylenedicarboxylates and methyl (arylmethylidene) pyruvates under mild conditions to yield functionalized 2,5-dihydro-1,2-oxaphospholes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dihydro-1,2-oxaphosphole undergoes various chemical reactions, including electrophilic addition, cyclization, and substitution reactions. The reaction with electrophilic reagents, such as sulfuryl chloride and bromine, can lead to the formation of different adducts depending on the substituents present on the phosphorus atom .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include triphenylphosphine, dialkyl acetylenedicarboxylates, and methyl (arylmethylidene) pyruvates. These reactions are typically carried out under mild conditions, such as room temperature, to ensure the stability of the intermediate compounds .
Major Products Formed: The major products formed from the reactions of this compound include functionalized oxaphospholes and phosphine oxides. These products can be further utilized in various synthetic applications, including the preparation of biologically active compounds .
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-1,2-oxaphosphole has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of complex organic molecules. In biology, it has been studied for its potential as an enzyme inhibitor and its anticancer properties . In medicine, derivatives of this compound are explored for their therapeutic potential. Additionally, in the industry, this compound is used in the development of new materials and catalysts .
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-1,2-oxaphosphole involves its interaction with molecular targets, such as enzymes and receptors. The presence of both oxygen and phosphorus atoms in the ring structure allows for unique binding interactions with biological molecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2,3-Dihydro-1,2-oxaphosphole include 2,5-dihydro-1,2-oxaphosphole and 2,3-dihydrobenzo[d][1,2]oxaphosphole 2-oxide . These compounds share the oxaphosphole ring structure but differ in the substituents attached to the ring.
Uniqueness: The uniqueness of this compound lies in its specific ring structure and the presence of both oxygen and phosphorus atoms. This combination imparts distinct chemical properties, making it a versatile compound for various applications. Additionally, the ability to introduce different substituents on the phosphorus atom allows for the synthesis of a wide range of functionalized derivatives, further enhancing its utility in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
25003-04-7 |
|---|---|
Molekularformel |
C3H5OP |
Molekulargewicht |
88.04 g/mol |
IUPAC-Name |
2,3-dihydrooxaphosphole |
InChI |
InChI=1S/C3H5OP/c1-2-4-5-3-1/h1-2,5H,3H2 |
InChI-Schlüssel |
BIEJGJFEQQCLOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=COP1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Naphtho[2,3-f]quinoline-7,12-dione](/img/structure/B14684355.png)


![N'-[(E)-1,2-diphenylethenyl]benzenecarboximidamide](/img/structure/B14684381.png)

![2-{[(Acetyloxy)(hydroxy)phosphoryl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B14684389.png)








